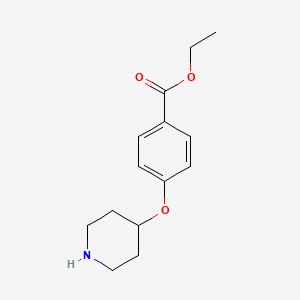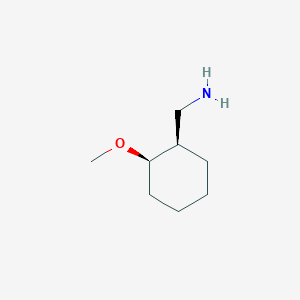![molecular formula C9H10F5NO2 B13540804 8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound is characterized by its spirocyclic framework, which includes nitrogen and fluorine atoms, making it an interesting subject for research in chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include fluorinating agents, nitrogen sources, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale production often requires optimization of reaction conditions and the use of continuous flow reactors to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine and nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacophore in drug design.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism by which 8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. The nitrogen atom in the spirocyclic structure can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane hydrochloride
- 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride
Uniqueness
Compared to similar compounds, 8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid stands out due to its specific spirocyclic structure and the presence of both fluorine and nitrogen atoms
Propriétés
Formule moléculaire |
C9H10F5NO2 |
|---|---|
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
8,8-difluoro-6-azadispiro[2.0.34.13]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9F2N.C2HF3O2/c8-7(9)5(1-2-5)6(7)3-10-4-6;3-2(4,5)1(6)7/h10H,1-4H2;(H,6,7) |
Clé InChI |
PCOHWDSIGWCKFM-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)



![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)




![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
